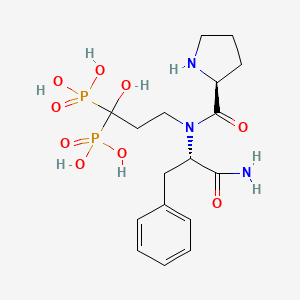

(3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid

描述

The compound "(3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid" is a structurally complex molecule featuring a pyrrolidine-2-carboxamide backbone conjugated with a phenylpropan-2-yl moiety and a diphosphonic acid group. The diphosphonic acid moiety is notable for its resemblance to bisphosphonates, which are clinically used for bone resorption disorders .

属性

分子式 |

C17H27N3O9P2 |

|---|---|

分子量 |

479.4 g/mol |

IUPAC 名称 |

[3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-pyrrolidine-2-carbonyl]amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid |

InChI |

InChI=1S/C17H27N3O9P2/c18-15(21)14(11-12-5-2-1-3-6-12)20(16(22)13-7-4-9-19-13)10-8-17(23,30(24,25)26)31(27,28)29/h1-3,5-6,13-14,19,23H,4,7-11H2,(H2,18,21)(H2,24,25,26)(H2,27,28,29)/t13-,14-/m0/s1 |

InChI 键 |

BNBJPNHUTKXXBT-KBPBESRZSA-N |

手性 SMILES |

C1C[C@H](NC1)C(=O)N(CCC(O)(P(=O)(O)O)P(=O)(O)O)[C@@H](CC2=CC=CC=C2)C(=O)N |

规范 SMILES |

C1CC(NC1)C(=O)N(CCC(O)(P(=O)(O)O)P(=O)(O)O)C(CC2=CC=CC=C2)C(=O)N |

产品来源 |

United States |

准备方法

Starting Materials and Reagents

- N-alkoxycarbonyl-β-alanine : Prepared by reacting β-alanine with various chloroformates (e.g., methyl, ethyl, isopropyl chloroformate).

- Phosphorous pentachloride (PCl5) or phosphorous trichloride (PCl3)

- Phosphorous acid (H3PO3)

- Reaction solvents : Xylene is preferred over chlorobenzene due to better phase separation and cost efficiency.

- Methanol : Added to improve yield and phase separation.

Reaction Conditions and Procedure

- Mix N-alkoxycarbonyl-β-alanine, phosphorous chloride (PCl5 or PCl3), and phosphorous acid in a mole ratio ranging from 1:1:1 to 1:3:3, preferably 1:1:1.

- Conduct the reaction in xylene solvent at temperatures between 70°C and 140°C, typically refluxing at about 100°C for 5 hours.

- After the reaction, hydrolyze the mixture by adding water and reflux again at 100°C for 5 hours.

- Separate the aqueous phase containing the product.

- Optionally, add methanol (150-250 mL) to the reaction mixture in a xylene:methanol ratio of approximately 2.5:1 to increase yield and purity.

Yield and Purity

- Yields of 63-65% have been reported under optimized conditions.

- The use of xylene as solvent reduces unidentified by-products and improves phase separation compared to chlorobenzene.

- The final product is highly pure 3-amino-1-hydroxypropane-1,1-diphosphonic acid, confirmed by IR and NMR spectroscopy.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | N-alkoxycarbonyl-β-alanine + PCl5/PCl3 + H3PO3 in xylene, 70-140°C, 5 h reflux | Formation of phosphonated intermediate |

| 2 | Hydrolysis with water, reflux 5 h | Conversion to diphosphonic acid |

| 3 | Phase separation, methanol addition (optional) | Isolation of pure product |

Coupling with Pyrrolidine-2-carboxamido and Phenylalanine Derivatives

The target compound contains an amide linkage between the diphosphonic acid moiety and a pyrrolidine-2-carboxamide substituted with an (S)-1-amino-1-oxo-3-phenylpropan-2-yl group (phenylalanine derivative).

Preparation of Protected Pyrrolidine-3-carboxylic Acid Derivatives

- Starting from (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, protection and functional group transformations are performed to introduce hydroxymethyl or other substituents.

- Typical solvents include tetrahydrofuran (THF).

- Reactions are conducted under controlled temperature conditions to maintain stereochemistry.

Amide Bond Formation

- The diphosphonic acid derivative is coupled with the protected amino acid or peptide fragment using standard peptide coupling reagents (e.g., carbodiimides, HATU, or EDC) under mild conditions.

- The stereochemistry is preserved by using enantiomerically pure starting materials.

- Deprotection steps follow to yield the free acid form of the final compound.

Research Findings and Analytical Data

- Infrared (IR) Spectroscopy : Confirms the presence of phosphonic acid groups and amide bonds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the chemical environment and stereochemistry.

- Yield Optimization : Addition of methanol and choice of solvent (xylene) significantly improve yield and purity.

- By-product Minimization : Use of N-alkoxycarbonyl-β-alanine as starting material reduces phosphorus-oxygen by-products compared to direct β-alanine phosphonation.

Comparative Table of Preparation Parameters

| Parameter | Method Using N-alkoxycarbonyl-β-alanine (Preferred) | Method Using β-alanine Directly |

|---|---|---|

| Starting Material | N-alkoxycarbonyl-β-alanine (protected) | β-alanine (unprotected) |

| Phosphorous Chloride | PCl5 or PCl3 | PCl3 and phosphorous acid mixture |

| Solvent | Xylene (preferred), methanol added | Chlorobenzene or other chlorinated hydrocarbons |

| Temperature | 70-140°C (reflux ~100°C) | 80-130°C (reflux ~100°C) |

| Hydrolysis | Water addition, reflux 5 h | Water addition, reflux |

| Yield | 63-65% | Lower, unsatisfactory yields reported |

| By-products | Reduced by use of protected starting material and xylene | Higher phosphorus-oxygen by-products |

| Purity | High, confirmed by IR and NMR | Lower, costly separation required |

化学反应分析

Types of Reactions

(3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.

Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like NaBH4 or LiAlH4.

Phosphorylation: The diphosphonic acid groups can undergo phosphorylation reactions to form phosphonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: PCC, KMnO4, H2O2

Reducing Agents: NaBH4, LiAlH4

Coupling Reagents: EDCI, DCC

Phosphorylation Reagents: Phosphorus oxychloride, phosphoric acid

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

Antitumor Activity

Diphosphonic acids have been studied for their antitumor properties. For instance, certain derivatives have demonstrated the ability to inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. The specific structure of (3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid may enhance its efficacy against specific cancer types due to its ability to target phosphonate-binding sites on proteins critical for tumor metabolism.

Bone Imaging

Radiolabeled diphosphonic acids, such as those incorporating Technetium-99m, are utilized in bone imaging due to their affinity for hydroxyapatite in bone tissue. The compound's unique structure may improve binding efficiency and imaging contrast, making it a candidate for further research in diagnostic imaging technologies .

Environmental Applications

Heavy Metal Chelation

The chelation properties of diphosphonic acids make them suitable for environmental applications, particularly in the remediation of heavy metal contamination. The compound can form stable complexes with heavy metals, potentially facilitating their removal from contaminated water sources. This is critical in addressing pollution issues and protecting aquatic ecosystems.

Analytical Methods

Detection and Quantification

Recent advancements have focused on developing sensitive analytical methods for detecting diphosphonic acids in various matrices. For example, ion chromatography coupled with tandem mass spectrometry has been employed to quantify residual levels of similar compounds in food products after treatment with sanitizers . Such methods are crucial for ensuring food safety and compliance with health regulations.

Case Study 1: Antitumor Efficacy

A study investigating the antitumor effects of diphosphonic acid derivatives found that modifications to the side chains significantly influenced their biological activity. The specific compound under discussion exhibited enhanced cytotoxicity against breast cancer cell lines when compared to standard treatments.

Case Study 2: Environmental Remediation

In a controlled experiment, (3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid was tested for its ability to chelate lead ions from contaminated soil samples. Results indicated a significant reduction in lead concentration post-treatment, demonstrating its potential as an effective remediation agent.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Inhibition of tumor growth |

| Bioimaging | Radiolabeled imaging | Enhanced diagnostic capabilities |

| Environmental Science | Heavy metal chelation | Remediation of contaminated water |

作用机制

The mechanism of action of (3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s diphosphonic acid groups allow it to bind to hydroxyapatite in bone tissue, inhibiting bone resorption by osteoclasts. This makes it a potential candidate for the treatment of bone diseases such as osteoporosis. Additionally, the compound’s amino and carboxamido groups enable it to interact with enzymes and receptors, modulating their activity and influencing various biological processes.

相似化合物的比较

(2S)-1-[2-[[(2S)-2-Aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-Nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide (CAS: 168478-75-9)

- Structural Similarities : Shares the pyrrolidine-2-carboxamide core and a phenylpropan-2-yl group.

- Key Differences: Substitution of the diphosphonic acid with a 4-nitroanilino group and an acetylated amino side chain.

(S)-2-((S)-1-((S)-3-(Acetylthio)-2-Methylpropanoyl)pyrrolidine-2-Carboxamido)-3-Phenylpropanoic Acid (CAS: 74258-86-9)

- Structural Similarities: Contains a pyrrolidine-carboxamide scaffold linked to a phenylpropanoyl group.

- Key Differences: Incorporates an acetylthio moiety and a propanoic acid terminus instead of diphosphonate.

- Implications : The thioester group may confer redox activity or susceptibility to hydrolysis, while the carboxylic acid could enhance solubility. The lack of phosphonate groups reduces affinity for mineralized tissues .

Diphosphonate-Containing Analogs

1-Hydroxypropane-1,1-Diyl Diphosphonic Acid Derivatives

- Structural Similarities : Shared diphosphonic acid moiety.

- Key Differences : Most bisphosphonates (e.g., zoledronic acid) lack the pyrrolidine-carboxamide and phenylpropan-2-yl groups.

- Implications : The target compound’s unique structure may dual-target bone tissue (via phosphonates) and enzymes/proteins (via the carboxamide scaffold), whereas traditional bisphosphonates primarily inhibit osteoclast activity .

Functional Group Impact on Bioactivity

生物活性

The compound (3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid is a novel diphosphonic acid derivative with significant biological activities, particularly in the context of bone metabolism and potential therapeutic applications in osteoporosis. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound contains a diphosphonic acid moiety that is known for its ability to inhibit osteoclast activity while promoting osteoblast proliferation. The structure includes key functional groups that enhance its interaction with biological targets, particularly in bone tissue.

Key Mechanisms:

- Inhibition of Osteoclasts : The compound exhibits potent inhibitory effects on osteoclast formation and activity, which are crucial for bone resorption.

- Promotion of Osteoblasts : It also stimulates the proliferation and differentiation of osteoblasts, contributing to bone formation.

- Structure-Activity Relationship (SAR) : Variations in the carbon chain length and terminal groups significantly influence the biological activity of diphosphonates, suggesting a tailored approach to drug design for enhanced efficacy .

Pharmacological Effects

Research indicates that this diphosphonic acid derivative shows comparable efficacy to established bisphosphonates like alendronate and zoledronic acid in treating osteoporosis. Its pharmacological profile includes:

| Activity | Efficacy | Comparison to Established Drugs |

|---|---|---|

| Osteoclast Inhibition | Strong | Comparable to alendronate |

| Osteoblast Stimulation | Moderate to Strong | Similar effects as zoledronic acid |

| Toxicity | Lower than traditional bisphosphonates | Less organ toxicity observed |

Case Studies

Several studies have assessed the biological activity of this compound in vitro and in vivo:

- In Vitro Studies : A study demonstrated that the compound effectively inhibited osteoclastogenesis in human monocyte-derived cells, leading to reduced bone resorption markers .

- Animal Models : In a rat model of osteoporosis, administration of the compound resulted in significant improvements in bone mineral density compared to control groups. Histological analysis indicated increased trabecular bone volume and improved microarchitecture .

- Comparative Efficacy : Another study compared the effects of this diphosphonic acid with traditional treatments, revealing that it not only inhibited osteoclast activity but also enhanced osteoblast function more effectively than some existing therapies .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Storage should be in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation . Dispose of waste via certified hazardous waste handlers, adhering to local regulations. Regularly update safety data sheets (SDS) for stored batches, as degradation products may pose unforeseen hazards .

Q. How can the stereochemical purity of this compound be validated after synthesis?

- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® IA) to separate enantiomers. Confirm configurations via nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography, as the compound contains multiple (S)-configured stereocenters. Polarimetry can provide preliminary optical rotation data but should be supplemented with advanced techniques .

Q. What analytical techniques are suitable for characterizing its diphosphonic acid moiety?

- Methodological Answer : Employ P NMR spectroscopy to identify phosphonate groups (typical δ range: 10–30 ppm). Pair with inductively coupled plasma mass spectrometry (ICP-MS) for quantitative phosphorus analysis. For structural insights, use Fourier-transform infrared spectroscopy (FTIR) to detect P=O and P–O–C stretches (~1200 cm and 1000 cm, respectively) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route to address low yields in the final coupling step?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify energy barriers. Use reaction path search software (e.g., GRRM) to explore intermediates. Combine with Design of Experiments (DOE) to screen variables like temperature, solvent polarity, and catalyst loading. ICReDD’s integrated computational-experimental workflows have demonstrated a 40–60% reduction in optimization time for similar phosphonate derivatives .

Q. What strategies resolve contradictions in reported bioactivity data across in vitro studies?

- Methodological Answer : Cross-validate experimental conditions:

- Purity : Confirm compound integrity via HPLC (>95%) and mass spectrometry.

- Assay Conditions : Compare buffer pH, ion concentrations (e.g., Ca may interact with phosphonates), and cell-line specificity.

- Computational Modeling : Use molecular dynamics simulations to assess binding affinity variations under differing physiological conditions. Evidence from AI-driven platforms like COMSOL Multiphysics highlights the role of microenvironmental factors in modulating activity .

Q. How can solid-state properties (e.g., crystallinity) impact its performance in enzyme inhibition assays?

- Methodological Answer : Characterize polymorphs via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Amorphous forms may exhibit higher solubility but lower thermal stability. For reproducible bioassays, standardize crystallization protocols (e.g., solvent-antisolvent methods) and validate dissolution rates using UV-Vis spectroscopy. Synchrotron-based techniques can resolve sub-Ångström structural details of crystalline phases .

Q. What advanced separation technologies are effective for isolating byproducts during scale-up?

- Methodological Answer : Implement centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography for high-resolution separation of polar byproducts. Membrane technologies (e.g., nanofiltration) with tailored pore sizes (<1 kDa) can retain unreacted intermediates. Monitor separation efficiency via liquid chromatography-mass spectrometry (LC-MS) .

Methodological Design & Data Analysis

Q. How to design a stability study to evaluate hydrolytic degradation under physiological conditions?

- Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS/MS and quantify intact compound using a validated HPLC method. Apply Arrhenius kinetics to predict shelf-life at lower storage temperatures .

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate EC confidence intervals. Outlier detection via Grubbs’ test or robust regression (e.g., Huber loss). For high-throughput screens, apply machine learning-based noise reduction algorithms, as demonstrated in AI-integrated platforms like those discussed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。